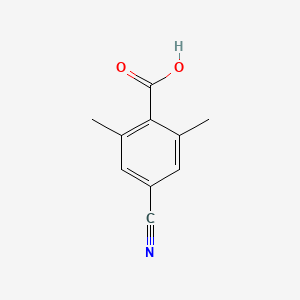

4-Cyano-2,6-dimethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyano-2,6-dimethylbenzoic acid is a chemical compound with the molecular formula C8H5NO2 . It is used in various chemical reactions and has significant importance in the field of organic chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the most common methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

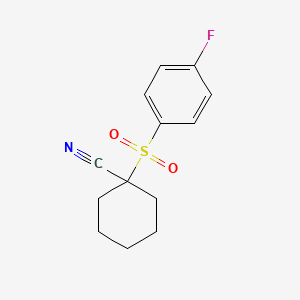

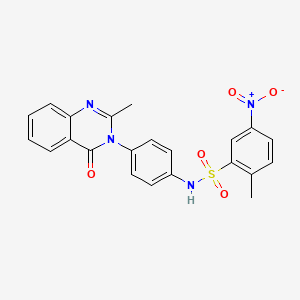

The molecular structure of this compound consists of a benzoic acid core with a cyano group attached to the fourth carbon and methyl groups attached to the second and sixth carbons .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Knoevenagel condensation, a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and other related properties .Scientific Research Applications

Solar Cell Technology

Research has shown that organic sensitizers, which include cyanoacrylic acid groups, can be anchored onto TiO2 films to exhibit high incident photon-to-current conversion efficiency. These sensitizers, designed with strong conjugation across thiophene-cyanoacrylic groups, have demonstrated promising photovoltaic performance, indicating the potential application of 4-Cyano-2,6-dimethylbenzoic acid derivatives in enhancing solar cell efficiency (Sanghoon Kim et al., 2006).

Catalysis

Nano α-Al2O3 supported ammonium dihydrogen phosphate catalysts have been used for the synthesis of various organic compounds, including cyano- and dimethyl-substituted derivatives. This highlights the role of this compound in facilitating efficient and environmentally benign routes for organic synthesis (B. Maleki & S. S. Ashrafi, 2014).

Material Science

The study of hydrogen-bonded mixtures containing cyanobiphenyl derivatives has provided new insights into the liquid crystal behavior of these compounds. This research suggests applications in designing advanced liquid crystal materials with specific thermal and optical properties (D. Paterson et al., 2015).

Photophysical and Electrochemical Studies

Coumarin dyes incorporating cyanoacrylic acid have been characterized for their photophysical and electrochemical properties, demonstrating efficient photon-to-electron conversion in dye-sensitized solar cells. This further underscores the utility of cyanoacrylic derivatives in improving the efficiency of photovoltaic devices (Zhong‐Sheng Wang et al., 2005).

Synthesis and Characterization of Polymers

The synthesis of aromatic polyamides containing ether linkages and pendant chains, starting from derivatives of this compound, has led to polymers with enhanced solubility and thermal stability. These materials are of interest for various applications in material science and engineering (A. S. More et al., 2010).

Metal-Organic Frameworks (MOFs)

The self-assembly of metal-organic frameworks using 4-cyanobenzoic acid has been explored for synthesizing structures with unique crystal configurations and luminescent properties. Such MOFs have potential applications in gas storage, separation, and catalysis (Jing Xiang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-cyano-2,6-dimethylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIYQZWKQOIDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969134.png)

![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)

![8-isobutyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969141.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)

![N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969145.png)

![7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969147.png)

![[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2969149.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)